N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a methoxybenzoyl group, and a nitrobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3-methoxybenzoyl chloride with 1-benzofuran-3-amine, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran and benzamide derivatives.
Scientific Research Applications
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
- 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
- 2,3-dimethoxybenzamide derivatives
Uniqueness
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, allows for specific interactions and transformations that are not possible with similar compounds lacking this functionality .
This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)21(26)22-20(18-10-2-3-11-19(18)31-22)24-23(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWUNQRHAIRHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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